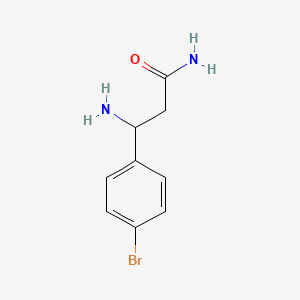

3-Amino-3-(4-bromophenyl)propanamide

Description

3-Amino-3-(4-bromophenyl)propanamide is a brominated aromatic amide characterized by a 4-bromophenyl substituent attached to a propanamide backbone.

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

3-amino-3-(4-bromophenyl)propanamide |

InChI |

InChI=1S/C9H11BrN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

InChI Key |

VAAGTSXUGPMGCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromophenyl)propanamide typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced to 3-(4-bromophenyl)propan-1-amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). Finally, the amine is acylated with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-Amino-3-phenylpropanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(4-bromophenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromophenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1. Key Properties of Structural Analogs

*Estimated based on molecular formula. N/R = Not reported.

Complex Derivatives with Additional Functional Groups

- 3-(4-Bromophenyl)-3-(pyrimidinone)-N-phenylethylpropanamide: This derivative (MW: 442.31) incorporates a pyrimidinone ring and phenylethyl group, resulting in a high melting point (551–553 K) and a triclinic crystal structure (space group P1). Its complexity may reduce solubility but enhance target engagement .

- Ethyl 2-[3-(4-benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5): Synthesized via EDCI-mediated coupling (similar to propanamide derivatives), this compound highlights the use of DMF as a solvent and DIPEA as a base, suggesting shared synthetic routes with bromophenyl analogs .

Biological Activity

3-Amino-3-(4-bromophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an amino group and a bromophenyl moiety, with the bromine atom positioned at the para location on the phenyl ring. This specific arrangement contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses both antibacterial and antifungal properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low micromolar concentrations.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of cancer cell lines, including glioblastoma and triple-negative breast cancer cells.

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction may involve:

- Binding Affinity : The presence of the bromine atom enhances binding affinity to certain biological targets, influencing the overall biological response.

- Inhibition Pathways : Specific pathways involved in cell signaling and metabolism may be affected by this compound, contributing to its therapeutic effects.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Below are summarized findings from key research efforts:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones measuring up to 24 mm.

- Cancer Cell Line Testing : In vitro tests on human glioblastoma U-87 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.